[3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride
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Overview
Description
[3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride: is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group substituted with an ethylamino and hydroxyethyl group, linked to a methylbenzoate moiety, and is present as a hydrochloride salt. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and benzoate intermediates, followed by their coupling under specific conditions. Common synthetic routes include:
Nucleophilic Substitution:
Esterification: Formation of the methylbenzoate moiety through esterification reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying enzyme mechanisms and drug development.
Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Drug Delivery: Employed in drug delivery systems to enhance the bioavailability and targeted delivery of active pharmaceutical ingredients.
Industry:
Polymer Production: Used in the synthesis of specialty polymers with unique mechanical and chemical properties.
Agriculture: Potential application as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of [3-[2-(Ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Key pathways include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzymatic activity.
Receptor Modulation: Interaction with cell surface receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
[2-(Ethylamino)-1-hydroxyethyl]phenyl benzoate: Lacks the methyl group, resulting in different chemical and biological properties.
[3-(Amino)-1-hydroxyethyl]phenyl 2-methylbenzoate: Substitution of the ethylamino group with an amino group, altering its reactivity and applications.
Uniqueness:
Structural Features: The presence of both ethylamino and hydroxyethyl groups on the phenyl ring, combined with the methylbenzoate moiety, provides unique reactivity and biological activity.
Properties
IUPAC Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-3-19-12-17(20)14-8-6-9-15(11-14)22-18(21)16-10-5-4-7-13(16)2;/h4-11,17,19-20H,3,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKOWZGHZBOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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